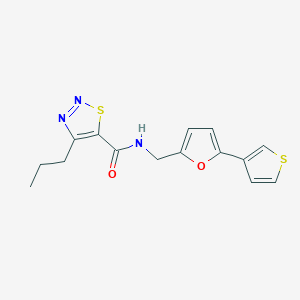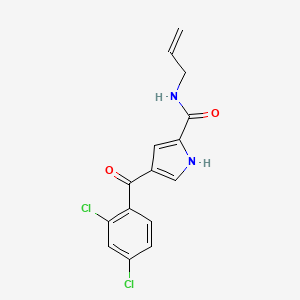
4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds containing a 2,4-dichlorobenzoyl moiety often involves the use of 2,4-dichlorobenzoyl chloride . This compound has been used for acylation in the synthesis of potent non-sarcosine-derived Gly T1 inhibitors . A detailed synthesis method of 2,4-dichlorobenzoyl chloride is provided in a patent .Chemical Reactions Analysis
The compound “4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide” likely undergoes various chemical reactions depending on the conditions. For instance, 2,4-dichlorobenzoyl peroxide, a related compound, is known to undergo thermal decomposition .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Activities
Research has shown that derivatives of pyrrole-2-carboxamide, including structures similar to 4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide, exhibit potent antibacterial activities. A study demonstrated the design, synthesis, and evaluation of pyrrole-2-carboxamide derivatives as antibacterial agents, finding compounds with significant activity against both Gram-positive and Gram-negative bacterial strains. These compounds were also evaluated for their antifungal properties, indicating a broader spectrum of antimicrobial activity (Mane et al., 2017).
Advanced Material Synthesis
Pyrrole-2-carboxamide derivatives have been utilized in the synthesis of advanced materials, such as polyamides and poly(amide-imide)s. These materials, derived from aromatic dicarboxylic acids and bis(carboxyphthalimide)s, have shown promising properties, including high thermal stability and solubility in aprotic polar solvents, making them suitable for various applications in material science (Saxena et al., 2003).
Drug Discovery and Development
In drug discovery, pyrrole-2-carboxamide frameworks have been explored for their potential pharmacological activities. Novel pyrazine-substituted 1H-pyrrole-2-carboxamides, along with a number of bicyclic analogues, were synthesized as part of a drug discovery program. These compounds were developed using standard synthetic procedures, indicating the versatility of the pyrrole-2-carboxamide scaffold in medicinal chemistry (Howells et al., 2022).
Antimicrobial Agents Development
Further studies into the antimicrobial potential of pyrrole derivatives have led to the synthesis and bioevaluation of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides. These compounds, featuring modifications with chlorine, amide, and 1,3-oxazole fragments, have shown significant antimicrobial activities, highlighting the potential of such derivatives in the search for new antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Eigenschaften
IUPAC Name |
4-(2,4-dichlorobenzoyl)-N-prop-2-enyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-2-5-18-15(21)13-6-9(8-19-13)14(20)11-4-3-10(16)7-12(11)17/h2-4,6-8,19H,1,5H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVRQDRDGPSOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

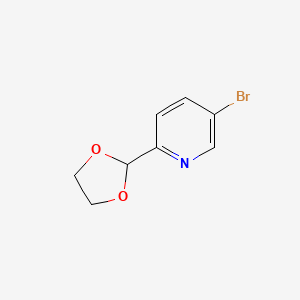
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]naphthalene-1-carboxamide](/img/structure/B2811584.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2811587.png)
![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2811590.png)
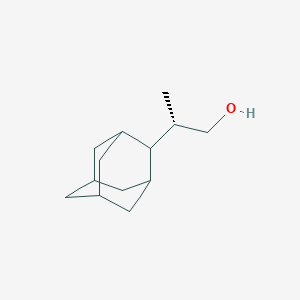
![2-(5-chloro-1H-indol-3-yl)-N-[cyano(oxolan-3-yl)methyl]acetamide](/img/structure/B2811592.png)
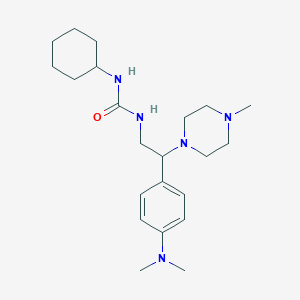
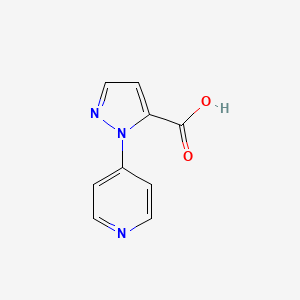
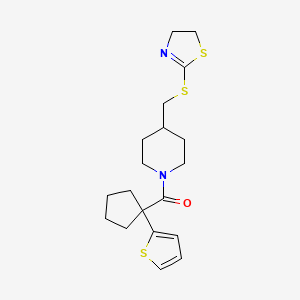
![5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2811597.png)
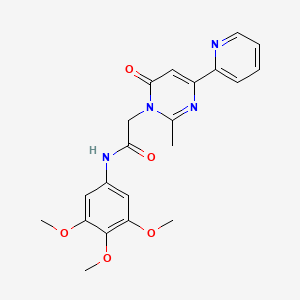
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2811603.png)
